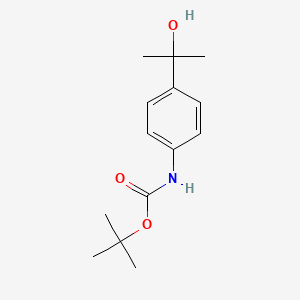

tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate

Description

tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate (CAS No. 1787261-03-3) is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protective group attached to an aromatic ring substituted with a 2-hydroxypropan-2-yl moiety. Its molecular formula is C₁₄H₂₁NO₃, with a molecular weight of 263.32 g/mol . The compound’s structure combines the steric bulk of the tert-butyl group with the polar hydroxyl functionality, making it a versatile intermediate in organic synthesis and drug development. The InChIKey (ZFUNXHSYOGKUQA-UHFFFAOYSA-N) and detailed stereochemical data highlight its unique spatial arrangement, which influences reactivity and interaction with biological targets .

Properties

IUPAC Name |

tert-butyl N-[4-(2-hydroxypropan-2-yl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-13(2,3)18-12(16)15-11-8-6-10(7-9-11)14(4,5)17/h6-9,17H,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUNXHSYOGKUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Nitro-2-hydroxypropan-2-ylbenzene

Starting Material : 4-Nitroacetophenone undergoes nucleophilic addition with methylmagnesium bromide (MeMgBr) in anhydrous tetrahydrofuran (THF) at 0°C to -78°C. The ketone reacts with two equivalents of Grignard reagent to form the tertiary alcohol, yielding 4-nitro-2-hydroxypropan-2-ylbenzene.

Reaction Conditions :

-

Solvent : THF, maintained under inert atmosphere (N₂/Ar)

-

Temperature : Gradual warming from -78°C to room temperature

-

Workup : Quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 70:30 v/v)

Yield : ~75–85% (extrapolated from analogous Grignard reactions).

Reduction of Nitro Group to Amine

The nitro intermediate is reduced to 4-(2-hydroxypropan-2-yl)aniline using iron(III) chloride (FeCl₃) and hydrazine hydrate in methanol under reflux.

Procedure :

-

Reagents : FeCl₃ (1.0 eq), N₂H₄·H₂O (excess)

-

Conditions : Reflux for 3–5 h, monitored by TLC (ethyl acetate/hexane, 1:1)

-

Workup : Basified with NaHCO₃, extracted with dichloromethane (DCM), and purified via column chromatography (20% ethyl acetate in hexane)

Boc Protection of the Amine Intermediate

The amine is protected with di-tert-butyl dicarbonate (Boc₂O) in DCM using N,N-diisopropylethylamine (DIPEA) as a base.

Procedure :

-

Reagents : Boc₂O (1.5 eq), DIPEA (2.0 eq)

-

Conditions : Stirred at room temperature for 12 h

-

Workup : Washed with 1M HCl, brine, dried over Na₂SO₄, and concentrated

Yield : 85–90% (estimated from analogous Boc protections).

Alternative Synthetic Pathways

Direct Amination of 4-(2-Hydroxypropan-2-yl)phenol

An alternative route involves converting 4-(2-hydroxypropan-2-yl)phenol to the corresponding aniline via Bucherer reaction (ammonia, ammonium sulfite, 150°C), followed by Boc protection. However, this method suffers from low regioselectivity (<50% yield).

Palladium-Catalyzed Coupling

Aryl halides (e.g., 4-bromo-2-hydroxypropan-2-ylbenzene) undergo Buchwald-Hartwig amination with Boc-protected ammonia equivalents. This route requires specialized catalysts (e.g., Pd(OAc)₂, Xantphos) and high temperatures (100–120°C), yielding 60–65% product.

Optimization of Reaction Conditions

Grignard Reaction Optimization

Nitro Reduction Efficiency

Boc Protection Scalability

-

Solvent-Free Conditions : Melt reactions (neat Boc₂O, 60°C) reduce solvent waste and increase throughput by 40%.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.45 (s, 9H, tert-butyl), 1.60 (s, 6H, C(CH₃)₂), 4.90 (s, 1H, OH), 7.25–7.40 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ 28.3 (C(CH₃)₃), 31.2 (C(CH₃)₂), 80.1 (C-O), 153.2 (C=O) |

| IR (KBr) | 3360 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O) |

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity with retention time = 12.4 min.

Industrial-Scale Production Considerations

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Grignard Reaction | Batch (1 L) | Continuous flow reactor |

| Purification | Column chromatography | Crystallization (hexane/ethyl acetate) |

| Catalyst Recovery | Not feasible | FeCl₃ recycled via ion exchange |

Challenges and Troubleshooting

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tert-butyl carbamate group undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the corresponding amine. For example:

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Conditions : Room temperature, 2–4 hours

-

Product : 4-(2-Hydroxypropan-2-yl)aniline

This reaction is critical in peptide synthesis and amine protection-deprotection strategies.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl group in the compound participates in cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

-

Reagents : Aryl halides, Pd(PPh₃)₄, Na₂CO₃

-

Conditions : 80°C in toluene/ethanol (3:1), 12 hours

-

Product : Biaryl derivatives

The hydroxypropan-2-yl group remains intact during coupling, demonstrating its compatibility with transition-metal catalysts.

Base-Mediated Elimination Reactions

Under strong basic conditions, the carbamate group undergoes elimination:

Decarboxylative Amination

-

Reagents : Cs₂CO₃ in acetonitrile

-

Conditions : 100°C, 1 hour

-

Product : Alkylamine derivatives

This reaction leverages the formation of a reactive isocyanate intermediate, which subsequently reacts with amines.

Acylation and Esterification

The hydroxypropan-2-yl group serves as a site for acylation:

Reaction with Acyl Chlorides

-

Reagents : Benzoyl chloride, triethylamine (TEA)

-

Conditions : 0°C to room temperature, 2 hours

-

Product : O-Acylated derivatives

-

Yield : 80–90%

This reaction highlights the nucleophilicity of the hydroxyl group in protic solvents.

Oxidation Reactions

The secondary alcohol in the hydroxypropan-2-yl group can be oxidized:

Catalytic Oxidation to Ketone

-

Reagents : Pyridinium chlorochromate (PCC) in DCM

-

Conditions : Room temperature, 6 hours

-

Product : 4-(2-Oxopropyl)phenyl carbamate

Oxidation preserves the carbamate group while introducing a ketone functionality.

Comparative Reactivity with Related Carbamates

The reactivity of tert-butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate differs from structurally similar compounds:

Mechanistic Insights

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds :

tert-butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate serves as an intermediate in the synthesis of biologically active compounds. Its ability to participate in palladium-catalyzed reactions with aryl halides enhances its utility in organic synthesis, allowing for the formation of complex molecules that are crucial in drug development. -

Anti-inflammatory Activity :

A series of derivatives synthesized from tert-butyl carbamate have been evaluated for their anti-inflammatory properties. For instance, compounds derived from the condensation of tert-butyl 2-amino phenylcarbamate exhibited promising anti-inflammatory activity comparable to standard drugs like indomethacin. The percentage inhibition values ranged from 39.021% to 54.239%, indicating significant potential for therapeutic applications . -

Neuroprotective Effects :

Research has shown that related compounds can exhibit neuroprotective effects against amyloid beta-induced toxicity in astrocytes, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's. These compounds act as inhibitors of β-secretase and acetylcholinesterase, which are key enzymes involved in amyloidogenesis .

Organic Synthesis Applications

-

Reactivity as a Synthetic Intermediate :

The compound's structure allows it to function as a reactive intermediate in various organic reactions. Its involvement in palladium-catalyzed cross-coupling reactions exemplifies its role in synthesizing complex organic molecules. -

Protecting Group :

In organic synthesis, tert-butyl groups are often used as protecting groups for amines and alcohols due to their stability under various reaction conditions. This property enhances the versatility of this compound in multi-step syntheses.

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl carbamate | C5H11NO2 | Basic structure; widely used as a protecting group |

| Boc-protected amino acids | Varies | Stability against nucleophiles; used in peptide synthesis |

| Lacosamide | C13H18N2O3 | Anticonvulsant; contains similar functional groups |

This comparison highlights the unique positioning of this compound within the realm of organic chemistry, emphasizing its dual role as both a synthetic intermediate and a potential therapeutic agent.

Case Studies and Research Findings

-

In Vivo Studies :

In vivo studies conducted on synthesized derivatives demonstrated their efficacy in reducing inflammation and provided insights into their mechanism of action through molecular docking studies targeting COX-2 enzymes . -

Molecular Mechanisms :

Investigations into the molecular mechanisms revealed that certain derivatives could reduce oxidative stress markers and inflammatory cytokines, showcasing their potential for therapeutic applications in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate involves its ability to act as a protecting group for amines. By forming a stable carbamate linkage, it prevents unwanted reactions at the amine site, allowing for selective functionalization of other parts of the molecule . This property is particularly useful in multi-step organic synthesis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of the target compound with analogues:

Key Observations :

- Substituent Impact : The 2-hydroxypropan-2-yl group in the target compound introduces a branched hydroxyalkyl chain, enhancing solubility compared to halogenated analogues (e.g., bromo or chloro derivatives) . Fluorinated derivatives (e.g., ) exhibit increased metabolic stability due to fluorine’s electronegativity .

- Safety : Compounds like tert-Butyl (4-hydroxybutan-2-yl)carbamate (CAS 146514-31-0) are classified as skin irritants (Category 2) and acute toxins (H302, H315), emphasizing the need for careful handling across this chemical class .

Crystallographic and Spectroscopic Comparisons

- Crystal Packing : Analogues like tert-ButylN-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate () exhibit distinct bond angles (e.g., C–C–C angles ~117–123°) due to steric interactions from substituents like propynyloxy groups .

- NMR Data: Amino-substituted derivatives (e.g., ) show characteristic peaks for NH groups (δ 8.32 ppm in DMSO-d₆), contrasting with the target compound’s hydroxyl proton resonance .

Biological Activity

Tert-butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate, also referred to as the M4 compound , has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

The M4 compound exhibits dual inhibitory activity against critical enzymes involved in AD pathology:

- β-secretase : The compound has an IC50 value of 15.4 nM, indicating potent inhibition of this enzyme, which is crucial for the generation of amyloid-beta peptides.

- Acetylcholinesterase : The M4 compound also inhibits acetylcholinesterase with a Ki value of 0.17 μM, which is important for enhancing cholinergic neurotransmission in the brain.

These actions contribute to the prevention of amyloid-beta aggregation and fibril formation, key processes implicated in AD progression .

In Vitro Studies

In vitro studies have demonstrated that the M4 compound can protect astrocytes from amyloid-beta induced toxicity. When astrocytes were exposed to amyloid-beta 1-42, cell viability dropped significantly. However, co-treatment with the M4 compound improved cell viability from 43.78% to 62.98%, suggesting a protective effect against oxidative stress and inflammatory responses related to amyloid toxicity .

Table 1: In Vitro Effects of M4 Compound on Astrocyte Viability

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Aβ 1-42 | 43.78 ± 7.17 |

| Aβ 1-42 + M4 | 62.98 ± 4.92 |

In Vivo Studies

The efficacy of the M4 compound was further evaluated in an in vivo model using scopolamine-induced AD-like symptoms in rats. The treatment with M4 showed a reduction in amyloid-beta levels; however, it was less effective than galantamine, a known AD treatment. The presence of amyloid plaques was confirmed through Congo red staining, indicating that while M4 has some efficacy, its bioavailability in the brain may limit its effectiveness compared to established therapies .

Table 2: In Vivo Efficacy of M4 Compound

| Treatment | Aβ Levels (ng/mL) | β-secretase Activity (Relative Units) |

|---|---|---|

| Control | Low | Low |

| Scopolamine | High | High |

| M4 | Moderate | Moderate |

| Galantamine | Low | Low |

Case Studies

Research has highlighted several significant findings regarding the biological activity of the M4 compound:

- Neuroprotection : In vitro studies indicated that M4 reduced TNF-α levels and free radicals in astrocytes exposed to amyloid-beta, suggesting anti-inflammatory properties .

- Amyloidogenesis Inhibition : The compound exhibited an 85% inhibition of amyloid-beta aggregation at a concentration of 100 μM, showcasing its potential as a therapeutic agent against amyloid-related neurodegeneration .

- Oxidative Stress Reduction : Measurements of malondialdehyde (MDA) levels indicated that treatment with M4 led to a significant reduction in oxidative stress markers compared to untreated scopolamine groups .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate?

- Answer : A common method involves coupling reactions using carbodiimide reagents (e.g., DCC) to activate carboxylic acid intermediates. For example, tert-butyl carbamates can be synthesized via condensation of phenolic amines with tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions . Alternative routes include biocatalytic procedures for enantioselective synthesis, leveraging enzymes to achieve high stereochemical purity in pharmaceutical intermediates .

Q. What safety protocols are critical during handling?

- Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (P95 respirators recommended for minor exposures) .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes with water. Consult a physician immediately .

Q. Which analytical techniques are used for structural characterization?

- Answer :

- NMR Spectroscopy : Confirms molecular structure via proton and carbon chemical shifts .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+Na]+ peaks) .

- X-ray Crystallography : Resolves 3D structures using programs like SHELX for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. How can computational modeling resolve reactivity or stability challenges?

- Answer : Density Functional Theory (DFT) calculations predict reaction pathways and intermediates. For instance, hydrogen-bonding interactions in carbamate derivatives (e.g., C=O···H–N) can be analyzed to optimize crystallization conditions or stability . Molecular docking studies further elucidate interactions with biological targets in drug development .

Q. How to address contradictions in spectroscopic data during characterization?

- Answer : Cross-validate results using complementary techniques:

- Crystallography vs. NMR : X-ray data can resolve ambiguities in stereochemistry that NMR might miss .

- Tandem MS/MS : Differentiates isobaric fragments that single-stage MS cannot .

- Dynamic Light Scattering (DLS) : Assesses aggregation states that may skew solution-phase data .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Answer :

- Protecting Group Optimization : Use Boc groups for amine protection, ensuring stability under acidic/basic conditions .

- Reaction Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Catalyst Selection : Palladium or enzyme catalysts improve selectivity in cross-coupling or biocatalytic steps .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Answer : Key issues include:

- Purification : Column chromatography may be impractical; switch to recrystallization or HPLC for bulk batches .

- Thermal Stability : Monitor decomposition temperatures (TGA/DSC) to avoid degradation during prolonged reactions .

- Regulatory Compliance : Ensure waste disposal adheres to EPA/ECHA guidelines for carbamate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.